3-(6-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione
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Overview
Description
3-(6-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione is a complex organic compound with a unique structure that includes a brominated benzoxazole ring and a piperidinedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Optimization of reaction conditions and purification techniques is crucial to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
3-(6-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the bromine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
3-(6-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(6-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione involves its interaction with specific molecular targets. The brominated benzoxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The piperidinedione moiety may contribute to the compound’s overall stability and reactivity, enhancing its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-oxo-3(2H)-benzoxazole: Shares the benzoxazole core but lacks the piperidinedione group.
2,6-Piperidinedione: Contains the piperidinedione moiety but lacks the benzoxazole ring.
3-(2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione: Similar structure but without the bromine atom.
Uniqueness
3-(6-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione is unique due to the presence of both the brominated benzoxazole ring and the piperidinedione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H9BrN2O4 |
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Molecular Weight |
325.11 g/mol |
IUPAC Name |
3-(6-bromo-2-oxo-1,3-benzoxazol-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C12H9BrN2O4/c13-6-1-2-7-9(5-6)19-12(18)15(7)8-3-4-10(16)14-11(8)17/h1-2,5,8H,3-4H2,(H,14,16,17) |
InChI Key |
ASPBNCYMQGKLBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C3=C(C=C(C=C3)Br)OC2=O |
Origin of Product |
United States |
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